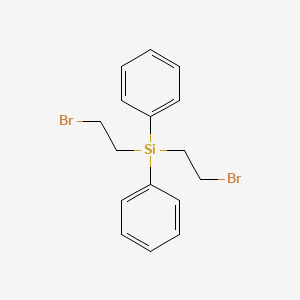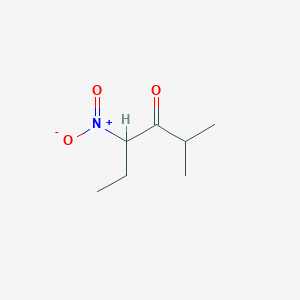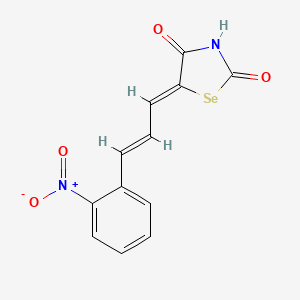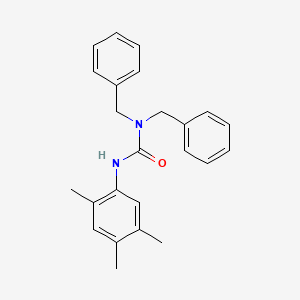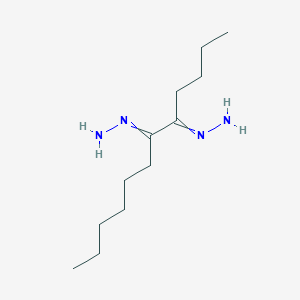
1,1'-(Dodecane-5,6-diylidene)dihydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dodecane-5,6-diylidene)dihydrazine is an organic compound with a unique structure characterized by a dodecane backbone with dihydrazine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodecane-5,6-diylidene)dihydrazine typically involves the reaction of dodecane derivatives with hydrazine. One common method is the condensation reaction between dodecanone and hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the dihydrazine linkage.
Industrial Production Methods
Industrial production of 1,1’-(Dodecane-5,6-diylidene)dihydrazine may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dodecane-5,6-diylidene)dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dihydrazine groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dodecanone derivatives.
Reduction: Formation of dodecane-based amines.
Substitution: Formation of various substituted dodecane derivatives.
Scientific Research Applications
1,1’-(Dodecane-5,6-diylidene)dihydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Dodecane-5,6-diylidene)dihydrazine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Hexane-5,6-diylidene)dihydrazine
- 1,1’-(Octane-5,6-diylidene)dihydrazine
- 1,1’-(Decane-5,6-diylidene)dihydrazine
Uniqueness
1,1’-(Dodecane-5,6-diylidene)dihydrazine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Properties
CAS No. |
87176-69-0 |
|---|---|
Molecular Formula |
C12H26N4 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
5-hydrazinylidenedodecan-6-ylidenehydrazine |
InChI |
InChI=1S/C12H26N4/c1-3-5-7-8-10-12(16-14)11(15-13)9-6-4-2/h3-10,13-14H2,1-2H3 |
InChI Key |
YTMGBNZQFVNYSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=NN)C(=NN)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


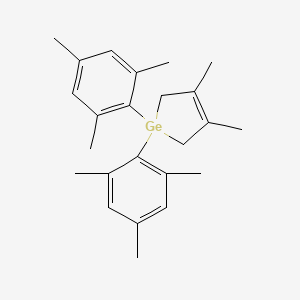
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)

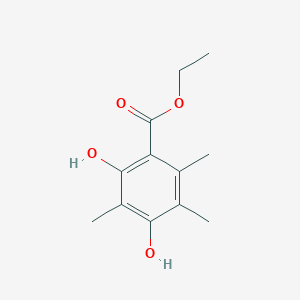
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
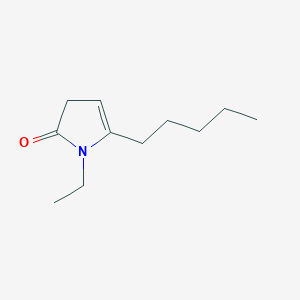
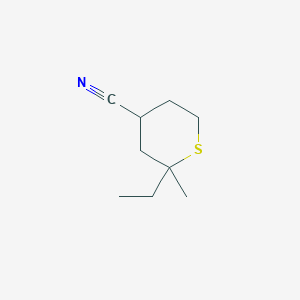
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)

